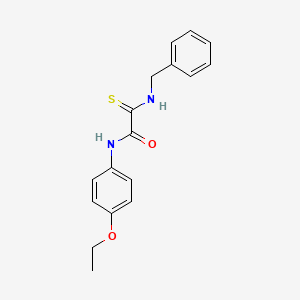

2-(benzylamino)-N-(4-ethoxyphenyl)-2-sulfanylideneacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(benzylamino)-N-(4-ethoxyphenyl)-2-sulfanylideneacetamide” is an organic compound containing functional groups such as benzylamino, ethoxyphenyl, and sulfanylideneacetamide. These functional groups suggest that the compound could have interesting chemical properties and potential applications .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the specific reactions used and the order in which the functional groups are introduced .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of benzylamino, ethoxyphenyl, and sulfanylideneacetamide groups would contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the benzylamino and ethoxyphenyl groups might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .Scientific Research Applications

Design and Synthesis for Medical Applications

This compound and its derivatives have been explored for their potential in medical applications, particularly as antifolates, antitumor agents, and inhibitors of dihydrofolate reductase (DHFR). For example, analogues similar to 2-(benzylamino)-N-(4-ethoxyphenyl)-2-sulfanylideneacetamide have been synthesized to target DHFR, showing significant inhibition and antitumor activity. These compounds were designed to combat tumors and infections in immune-compromised patients by inhibiting pathogen-specific DHFR (Gangjee et al., 2007).

Anticonvulsant Activities

Derivatives of this compound have been investigated for their anticonvulsant properties. Studies have demonstrated that certain N-benzyl-2-acetamidopropionamide derivatives, which share a structural similarity to 2-(benzylamino)-N-(4-ethoxyphenyl)-2-sulfanylideneacetamide, exhibit potent anticonvulsant activities. These findings suggest the potential utility of these compounds in treating seizure disorders, highlighting the importance of the sulfanylideneacetamide group in enhancing biological activity (Choi et al., 1996).

Enzyme Inhibition for Therapeutic Applications

Research into enzyme inhibitors has also featured compounds structurally related to 2-(benzylamino)-N-(4-ethoxyphenyl)-2-sulfanylideneacetamide. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been synthesized as potent inhibitors of kidney-type glutaminase (GLS), illustrating their potential in treating cancer by targeting glutamine metabolism (Shukla et al., 2012).

Antiprotozoal Activity

Compounds within this chemical family have been evaluated for their antiprotozoal activity, showing effectiveness against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. This suggests their potential use as novel treatments for infections caused by these pathogens, demonstrating the broad-spectrum utility of the sulfanylideneacetamide moiety in antimicrobial and antiparasitic drug design (Pérez‐Villanueva et al., 2013).

Corrosion Inhibition

Beyond biomedical applications, derivatives of 2-(benzylamino)-N-(4-ethoxyphenyl)-2-sulfanylideneacetamide have been explored for their potential as corrosion inhibitors. Studies on Schiff bases containing similar structures have shown effectiveness in preventing corrosion of mild steel in acidic environments, suggesting applications in industrial maintenance and preservation (Heydari et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(benzylamino)-N-(4-ethoxyphenyl)-2-sulfanylideneacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-2-21-15-10-8-14(9-11-15)19-16(20)17(22)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,22)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQDJWHMJCYDLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=S)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzylcarbamothioyl)-N-(4-ethoxyphenyl)formamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2768127.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2768133.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2768134.png)

![N-(3-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768136.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B2768137.png)

![(E)-N,N-dimethyl-N'-(5-(5-methylfuran-2-yl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide](/img/structure/B2768140.png)

![4-[5-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]benzoic acid](/img/structure/B2768144.png)

![3-(pyridin-2-yloxy)-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2768146.png)

![3-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2768150.png)